molecular formula C12H21NO3 B1493613 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol CAS No. 2163151-80-0

1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol

Cat. No.: B1493613
CAS No.: 2163151-80-0
M. Wt: 227.3 g/mol
InChI Key: CCPDNPGJGMIOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol features a cyclobutanol moiety connected via a methylene linker to a 1,4-dioxa-8-azaspiro[4.5]decane system. This spirocyclic scaffold consists of two fused rings: a 1,4-dioxane ring (oxygen atoms at positions 1 and 4) and a piperidine ring (nitrogen at position 8), sharing a central spiro carbon.

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11(2-1-3-11)10-13-6-4-12(5-7-13)15-8-9-16-12/h14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPDNPGJGMIOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCC3(CC2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S

It features a spirocyclic structure that is often associated with diverse biological activities, including interactions with various receptors and enzymes.

1. Receptor Binding Affinity

Research indicates that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane structure exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. For instance, a related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity over σ2 receptors and vesicular acetylcholine transporter .

2. Antimicrobial Properties

Compounds derived from the 1,4-dioxa-8-azaspiro framework have shown promising antibacterial and antifungal properties . Studies suggest that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

3. Antitumor Activity

In vivo studies using small animal models have shown that compounds similar to 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol can accumulate in tumor tissues, indicating potential applications in tumor imaging and therapy . The specific binding to σ1 receptors in tumor cells suggests a mechanism through which these compounds may exert their antitumor effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Structure : This involves cyclization reactions between suitable precursors.
  • Functionalization : The introduction of functional groups such as hydroxyl (-OH) or thiol (-SH) groups to enhance biological activity.
  • Purification : Techniques like high-performance liquid chromatography (HPLC) are used to ensure purity and yield.

Case Study 1: Sigma Receptor Ligands

A study evaluated various piperidine derivatives based on the 1,4-dioxa structure for their sigma receptor binding capabilities. The findings indicated that modifications in the side chains significantly affected binding affinity and selectivity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives containing the spirocyclic structure. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Research Findings Summary Table

StudyFindingsReference
Sigma Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 nM)
Antimicrobial ActivityEffective against multiple bacterial strains
Antitumor ActivityAccumulation in tumor tissues during PET imaging

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

(a) 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid (11b)
  • Structure: The spirocyclic nitrogen is conjugated to a quinoline-3-carboxylic acid group.
  • Key Differences: Replaces the cyclobutanol with a planar aromatic quinoline system, enhancing π-π stacking interactions but reducing hydrogen-bond donor capacity.
  • Application : Derived from ester intermediates in ALDH1A1 inhibitor synthesis, highlighting the spiro system’s role in enzyme inhibition .
(b) (2-((4-Benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12a)
  • Structure : Features a benzoyl group and a 4-benzylpiperidinylmethyl substituent on the spiro nitrogen.
  • Key Differences: The bulky benzylpiperidine and phenylketone groups increase lipophilicity (logP ~3.5) compared to the cyclobutanol derivative.
  • Pharmacology: Acts as a σ2 receptor agonist with selective cytotoxicity against metastatic melanoma cells, demonstrating the spiro system’s versatility in receptor targeting .
(c) 8-(1-Aminobutan-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
  • Structure: Retains the 1,4-dioxaspiro[4.5]decane core but replaces the azaspiro nitrogen with an aminobutanol side chain.
  • Key Differences : Lacks the piperidine nitrogen, altering electronic properties and reducing basicity. Molecular weight: 229.32 g/mol, lower than the target compound’s estimated ~280 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~280 ~1.8 1 (cyclobutanol -OH) 4 (2 ether O, 1 N, 1 OH)
11b 318.34 ~2.1 1 (-COOH) 6
12a 435.26 ~3.5 0 5
8-(1-Aminobutan-2-yl)... 229.32 ~0.5 2 (-OH, -NH2) 4

*Estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.